n-(4-(Difluoromethoxy)benzyl)acetamide n-(4-(Difluoromethoxy)benzyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20719762
InChI: InChI=1S/C10H11F2NO2/c1-7(14)13-6-8-2-4-9(5-3-8)15-10(11)12/h2-5,10H,6H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H11F2NO2
Molecular Weight: 215.20 g/mol

n-(4-(Difluoromethoxy)benzyl)acetamide

CAS No.:

Cat. No.: VC20719762

Molecular Formula: C10H11F2NO2

Molecular Weight: 215.20 g/mol

* For research use only. Not for human or veterinary use.

n-(4-(Difluoromethoxy)benzyl)acetamide -

Specification

Molecular Formula C10H11F2NO2
Molecular Weight 215.20 g/mol
IUPAC Name N-[[4-(difluoromethoxy)phenyl]methyl]acetamide
Standard InChI InChI=1S/C10H11F2NO2/c1-7(14)13-6-8-2-4-9(5-3-8)15-10(11)12/h2-5,10H,6H2,1H3,(H,13,14)
Standard InChI Key QFULNIDEXJIJCJ-UHFFFAOYSA-N
Canonical SMILES CC(=O)NCC1=CC=C(C=C1)OC(F)F

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

N-(4-(Difluoromethoxy)benzyl)acetamide (C10_{10}H11_{11}F2_{2}NO2_{2}) consists of an acetamide group linked to a 4-(difluoromethoxy)benzyl moiety. Key features include:

  • Molecular weight: 215.20 g/mol (calculated).

  • Structural analogs: The phenyl variant, N-[4-(difluoromethoxy)phenyl]acetamide (C9_9H9_9F2_2NO2_2, PubChem CID 15906032), shares a similar backbone but lacks the benzyl CH2_2 spacer .

Table 1: Comparative Data for N-(4-(Difluoromethoxy)benzyl)acetamide and Its Phenyl Analog

PropertyN-(4-(Difluoromethoxy)benzyl)acetamideN-[4-(Difluoromethoxy)phenyl]acetamide
Molecular FormulaC10_{10}H11_{11}F2_2NO2_2C9_9H9_9F2_2NO2_2
Molecular Weight (g/mol)215.20201.17
CAS NumberNot reported22236-11-9

Spectral Characterization

While spectral data for the benzyl derivative is unavailable, its phenyl analog exhibits:

  • 1H^{1}\text{H} NMR: Signals for acetamide methyl (δ 2.1 ppm), aromatic protons (δ 6.8–7.3 ppm), and difluoromethoxy group (δ 6.4 ppm) .

  • MS (ESI+): m/z 202.07 [M+H]+^+ .

Synthesis and Reactivity

Synthetic Routes

The benzyl derivative can theoretically be synthesized via:

  • Acylation of 4-(difluoromethoxy)benzylamine:

    CH3COCl+H2N-CH2C6H4O-CF2HCH3CONH-CH2C6H4O-CF2H+HCl\text{CH}_3\text{COCl} + \text{H}_2\text{N-CH}_2\text{C}_6\text{H}_4\text{O-CF}_2\text{H} \rightarrow \text{CH}_3\text{CONH-CH}_2\text{C}_6\text{H}_4\text{O-CF}_2\text{H} + \text{HCl}

    This mirrors the synthesis of N-[4-(difluoromethoxy)phenyl]acetamide, where acetanilide derivatives form via amine acylation .

Chemical Modifications

The acetamide group participates in reactions typical of secondary amides:

  • Hydrolysis: Under acidic or basic conditions, yielding 4-(difluoromethoxy)benzylamine and acetic acid.

  • N-Alkylation: Potential for further functionalization at the amide nitrogen.

Compound ClassActivityIC50_{50}/Ki (nM)Source
Benzimidazole-acetamideAntifungal200–500
Triazole-acetamideAntitumor360–7700
Sulfonyl-acetamideALDH Inhibition100,000

Structure-Activity Relationships (SAR)

  • Fluorine substitution: Enhances metabolic stability and membrane permeability .

  • Benzyl vs. phenyl linker: The CH2_2 spacer in the benzyl variant may increase conformational flexibility, potentially improving target binding.

Physicochemical Properties

Solubility and Stability

  • LogP: Estimated at 1.8 (benzyl) vs. 1.5 (phenyl analog), indicating moderate lipophilicity.

  • Stability: Difluoromethoxy groups resist hydrolysis compared to chlorinated analogs .

Analytical Profiling

Chromatographic Methods

  • HPLC: Reverse-phase C18 column, acetonitrile/water gradient (retention time ~8.2 min for phenyl analog) .

  • GC-MS: Suitable for volatile derivatives after silylation.

Future Directions

  • Synthetic optimization: Develop scalable routes for the benzyl variant.

  • Target identification: Screen against kinase and protease libraries.

  • Prodrug design: Explore ester or carbamate derivatives for enhanced bioavailability.

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